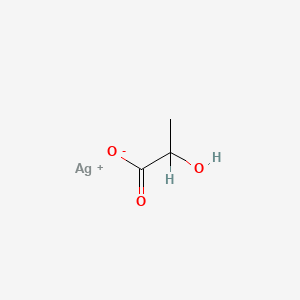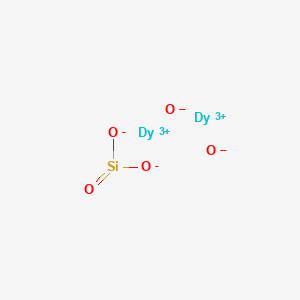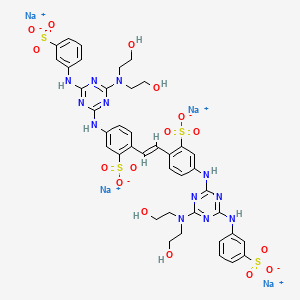
AMMONIUM METATUNGSTATE
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ammonium metatungstate is a chemical compound with the formula (NH₄)₆[H₂W₁₂O₄₀]·xH₂O. It is a white crystalline powder that is highly soluble in water. This compound is an important intermediate in the hydrometallurgical processing of tungsten and is widely used in various industrial applications, including the production of tungsten catalysts, tungsten oxides, and other tungsten compounds .
作用机制
Target of Action
Ammonium metatungstate (AMT) primarily targets the formation of various tungsten compounds. It is a significant precursor for the preparation of tungsten oxides, metal tungstates, tungsten carbides, and tungsten metal . These compounds have diverse applications in various industries, including their use as catalysts, photocatalysts, gas sensors, chromogenic materials, hard components in cutting and drilling tools, and key elements in the lighting industry .
Mode of Action
AMT interacts with its targets through a process of thermal decomposition. This process involves several steps in an inert atmosphere :
Biochemical Pathways
The biochemical pathways affected by AMT primarily involve the formation and decomposition of tungstate anions. In aqueous solution and depending on the pH value, different species with tungsten(VI) in an anionic moiety can exist . The metatungstate anion is stable under acidic conditions and can be obtained from the paratungstate anion .
Pharmacokinetics
The pharmacokinetics of AMT are largely determined by its thermal decomposition properties. The compound undergoes a series of transformations when heated, ultimately resulting in the formation of various tungsten compounds . .
Result of Action
The result of AMT’s action is the formation of various tungsten compounds, which have wide-ranging industrial applications. For instance, it can be used as a precursor to synthesize carbon-supported tungsten catalyst for hydrogenolysis of cellulose . Additionally, it can also be used to prepare tungsten oxide thin films by chemical vapor deposition method .
Action Environment
The action of AMT is influenced by environmental factors such as temperature and pH. Its thermal decomposition process is temperature-dependent . Moreover, the formation of the metatungstate anion from the paratungstate anion is pH-dependent . Therefore, both temperature and pH play crucial roles in influencing the action, efficacy, and stability of AMT.
生化分析
Biochemical Properties
It is known that AMT can be used to prepare various tungsten oxide nanostructures by annealing . These tungsten oxides can be used as catalysts , indicating that AMT may interact with enzymes and other biomolecules in biochemical reactions.
Cellular Effects
Given its use in the preparation of tungsten oxides, which can act as catalysts , it is plausible that AMT could influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
Its thermal decomposition involves several steps, including the release of crystal water, formation of an amorphous phase, and transformation into more stable forms of tungsten oxide . These transformations could potentially involve binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.
Temporal Effects in Laboratory Settings
The thermal behavior of AMT reveals a quick dehydration, with AMT transforming into various forms of tungsten oxide over time . This suggests that the effects of AMT could change over time in laboratory settings, potentially influencing its stability, degradation, and long-term effects on cellular function.
准备方法
Synthetic Routes and Reaction Conditions: Ammonium metatungstate can be synthesized through the polycondensation of ammonium tungstate solutions. The process involves dissolving ammonium tungstate in water and then evaporating the solution to obtain this compound crystals .
Industrial Production Methods: One common industrial method for producing this compound involves the hydrometallurgical processing of tungsten ores such as wolframite. The ore is leached with a mixture of sulfuric and phosphoric acids under controlled conditions to dissolve the tungsten. The resulting solution is then purified and evaporated to obtain high-purity this compound .
化学反应分析
Types of Reactions: Ammonium metatungstate undergoes various chemical reactions, including oxidation, reduction, and thermal decomposition.
Common Reagents and Conditions:
Oxidation: this compound can be oxidized to form tungsten oxides under controlled conditions.
Reduction: It can be reduced to tungsten metal using hydrogen gas at high temperatures.
Thermal Decomposition: When heated, this compound decomposes to form tungsten trioxide (WO₃), ammonia (NH₃), and water (H₂O)
Major Products:
Tungsten Trioxide (WO₃): Formed during thermal decomposition.
Tungsten Metal: Obtained through reduction with hydrogen gas.
Ammonia and Water: By-products of thermal decomposition
科学研究应用
Ammonium metatungstate has a wide range of scientific research applications:
Chemistry: Used as a precursor for synthesizing tungsten catalysts for various reactions, including oxidation, hydroxylation, hydrogenation, and polymerization
Biology and Medicine: Utilized in the preparation of high-purity tungsten compounds for medical diagnostics and imaging.
Industry: Employed in the production of tungsten oxides, which are used as catalysts, photocatalysts, gas sensors, and chromogenic materials
相似化合物的比较
Ammonium Paratungstate: (NH₄)₁₀[H₂W₁₂O₄₂]·xH₂O
Ammonium Orthotungstate: (NH₄)₂WO₄
Comparison:
Solubility: Ammonium metatungstate is more water-soluble compared to ammonium paratungstate and ammonium orthotungstate.
Thermal Behavior: The thermal decomposition of this compound is similar to that of ammonium paratungstate, but it lacks the dry ammonia evolution observed in ammonium paratungstate.
Applications: While all three compounds are used in the production of tungsten oxides and other tungsten compounds, this compound is particularly favored for preparing tungsten oxide nanostructures due to its high solubility
This compound stands out due to its unique properties and versatility in various applications, making it a valuable compound in both scientific research and industrial processes.
属性
CAS 编号 |
12028-48-7 |
|---|---|
分子式 |
H26N6O40W12 |
分子量 |
2956.3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。









